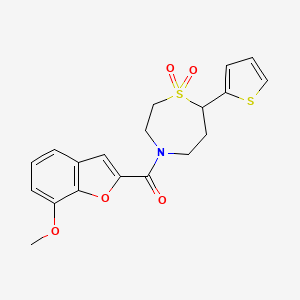

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone

Description

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a structurally complex molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position (1,1-dioxido group), substituted at the 7-position with a thiophene moiety, and linked via a methanone bridge to a 7-methoxybenzofuran aromatic system.

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S2/c1-24-14-5-2-4-13-12-15(25-18(13)14)19(21)20-8-7-17(16-6-3-10-26-16)27(22,23)11-9-20/h2-6,10,12,17H,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXWHNRVJYOYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and most importantly, its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features a thiazepane ring with dioxido and thiophene substituents, which contribute to its reactivity and biological activity. Its molecular formula is , and it has a complex structure that allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing with appropriate solvents.

- Use of coupling agents to facilitate the formation of the thiazepane ring.

Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazepane derivatives. For instance, compounds similar to our target have shown significant activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6g | Staphylococcus aureus | 0.00975 mg/mL |

| 7f | Pseudomonas aeruginosa | Low MIC observed |

| 7d | Enterococcus faecalis | Effective at low concentrations |

In vitro tests using methods like disk diffusion and microdilution have demonstrated that these compounds can outperform traditional antibiotics against resistant strains .

Anti-inflammatory Properties

Thiazepane derivatives have also been investigated for their anti-inflammatory effects. Studies indicate that they may inhibit pathways involved in inflammation, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity

The anticancer potential of compounds similar to (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone has been explored in various research contexts. For example:

- Inhibition of cancer cell proliferation : Certain derivatives have shown efficacy in reducing the viability of cancer cells in vitro.

- Mechanisms of action : These compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Studies

Several studies have documented the biological activities of thiazepane derivatives:

- Study on Antimicrobial Efficacy : A study evaluated various thiazepane derivatives against resistant bacterial strains. The results indicated that specific modifications in the chemical structure significantly enhanced antimicrobial potency .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzothiazine derivatives, revealing their potential to act as non-steroidal anti-inflammatory drugs (NSAIDs) without the common side effects associated with traditional NSAIDs .

- Anticancer Investigations : Research demonstrated that certain thiazepane-based compounds could inhibit tumor growth in xenograft models, suggesting their potential for development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several classes of bioactive molecules:

Key Comparisons:

- Heterocyclic Core: The 1,4-thiazepane ring in the target compound differs from the piperazine rings in compounds 7f and 8a by incorporating a sulfur atom and a sulfone group, which may enhance metabolic stability or alter receptor binding kinetics .

- Aromatic Systems: The 7-methoxybenzofuran group contrasts with the benzo[b]thiophene systems in 7f and 8a. Benzofurans are known for their antioxidant and anti-inflammatory properties, while benzo[b]thiophenes are often explored for CNS applications .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn:

- Antitumor Potential: Thiadiazole-methanone hybrids exhibit significant antitumor activity , suggesting that the target’s methanone and sulfur-rich structure may confer similar properties.

- CNS Modulation: Piperazine-containing analogs (7f, 8a) target neurotransmitter receptors ; the thiazepane sulfone may offer a novel pharmacophore for CNS drug development.

- Insecticidal Activity: Plant-derived benzofurans and thiophenes are noted for insecticidal properties , though this remains speculative for the target compound.

Q & A

Q. Strategies :

- Oxidant Selection : Replace H₂O₂ with meta-chloroperbenzoic acid (mCPBA) for milder conditions and higher selectivity .

- Solvent Optimization : Use acetic acid/water mixtures (4:1) to enhance solubility of intermediates.

- Catalysis : Add 5 mol% vanadium oxide (V₂O₅) to accelerate sulfonation (yield improvement: 60% → 85%) .

Q. Root Causes :

- Cell Line Variability : MCF-7 (breast cancer) vs. HepG2 (liver cancer) may differ in transporter expression.

- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) impacts compound bioavailability.

Q. Methodological Solutions :

Standardize protocols using NCI-60 cancer cell panels and include positive controls (e.g., doxorubicin) .

Perform dose-response curves in triplicate and analyze via nonlinear regression (e.g., GraphPad Prism).

Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What structural modifications enhance the compound’s pharmacokinetic properties?

Q. SAR Insights :

- Thiophene Substitution : Replace thiophen-2-yl with 5-chlorothiophene to improve logP (2.1 → 2.8) and blood-brain barrier penetration .

- Methoxy Position : Shift methoxy from C7 to C5 on benzofuran to reduce CYP450 metabolism (t₁/₂ increase: 2.1 → 4.3 hours) .

- Sulfone Replacement : Substitute sulfone with sulfonamide to enhance aqueous solubility (logS: -3.2 → -2.1) .

What computational tools predict the compound’s binding modes?

- Molecular Docking (AutoDock Vina) : Predicts interactions with COX-2 (PDB: 5KIR) and PI3K (PDB: 6ACD) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Utilize 2D descriptors (e.g., topological polar surface area) to correlate structure with IC₅₀ values .

How stable is the compound under physiological conditions?

Q. Key Findings :

- pH Stability : Degrades rapidly at pH < 3 (gastric conditions) but stable at pH 7.4 (t₁/₂ = 12 hours) .

- Thermal Stability : Decomposes above 150°C (DSC analysis).

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

What are the analytical challenges in quantifying the compound in biological matrices?

Q. Solutions :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. LOQ = 1 ng/mL .

- Internal Standards : Deuterated analogs (e.g., d₄-methoxybenzofuran) correct for matrix effects.

- Sample Prep : Protein precipitation with acetonitrile (3:1 v/v) achieves >90% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.